N-5-Carboxypentyl-1-deoxynojirimycin
N-5-Carboxypentyl-1-deoxynojirimycin
1-Deoxynojirimycin is a glucose analog that potently inhibits α-glucosidase I and II. N-5-Carboxypentyl-1-deoxynojirimycin is a ligand used for the purification of glucosidase I and II. The carboxypentyl groups allows linkage of the inhibitor with resins for affinity chromatography. N-5-Carboxypentyl-1-deoxynojirimycin is at least as potent an inhibitor of glucosidase as 1-deoxynojirimycin (Kis = 0.45 and 2.1 µM, respectively, for pig liver glucosidase I).
Brand Name:
Vulcanchem
CAS No.:
79206-51-2
VCID:
VC20746897
InChI:
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1
SMILES:
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Molecular Formula:
C12H23NO6
Molecular Weight:
277.31 g/mol
N-5-Carboxypentyl-1-deoxynojirimycin
CAS No.: 79206-51-2
Cat. No.: VC20746897
Molecular Formula: C12H23NO6
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Deoxynojirimycin is a glucose analog that potently inhibits α-glucosidase I and II. N-5-Carboxypentyl-1-deoxynojirimycin is a ligand used for the purification of glucosidase I and II. The carboxypentyl groups allows linkage of the inhibitor with resins for affinity chromatography. N-5-Carboxypentyl-1-deoxynojirimycin is at least as potent an inhibitor of glucosidase as 1-deoxynojirimycin (Kis = 0.45 and 2.1 µM, respectively, for pig liver glucosidase I). |
|---|---|
| CAS No. | 79206-51-2 |
| Molecular Formula | C12H23NO6 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | 6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |
| Standard InChI | InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1 |
| Standard InChI Key | KTNVTDIFZTZBJY-RBLKWDMZSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O |
| SMILES | C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
| Canonical SMILES | C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
| Appearance | Assay:≥95%A crystalline solid |
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